molecular formula C12H12N4S3 B5515215 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B5515215
M. Wt: 308.5 g/mol
InChI Key: NEIZIZSQAOYZSR-UHFFFAOYSA-N
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Description

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C12H12N4S3 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine is 308.02240992 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has detailed the synthesis and characterization of thiadiazole derivatives, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing their structures. The use of manganese(II) catalyzed reactions for the synthesis of these compounds has been reported, which underscores a methodological advancement in the synthesis of thiadiazole derivatives (R. Dani et al., 2013).

Antiproliferative and Antimicrobial Properties

  • Thiadiazole cores are recognized for their pharmacological potential, particularly in anticancer and antimicrobial applications. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown DNA protective abilities against oxidative mixtures and strong antimicrobial activity, suggesting their potential in developing new therapeutic strategies (M. Gür et al., 2020).

Anticancer Activity

  • The potential of benzothiazole (BT) derivatives as anticancer agents has been a subject of study, with various substitutions on the BT scaffold modulating antitumor properties. This area of research highlights the therapeutic potential of thiadiazole and benzothiazole derivatives in oncology, pointing towards their role in the development of new anticancer drugs (Derya Osmaniye et al., 2018).

Cytotoxicity and Immunocompetent Cell Effects

  • The evaluation of novel thiadiazole derivatives for cytotoxicity and their effects on immunocompetent cells provides insight into their potential immunomodulatory properties. This research avenue opens up potential applications in developing therapeutic agents that could modulate immune responses (A. Mavrova et al., 2009).

Fluorescence and Emissive Properties

  • The study of thiadiazole derivatives for their photoluminescence properties, including fluorescence effects influenced by molecular aggregation and charge transfer, suggests applications in materials science, particularly in the development of fluorescent probes and materials for optoelectronic devices (S. Demir et al., 2019).

Mechanism of Action

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety and Hazards

TCMTB contributes to health problems in tannery workers as it is a potential carcinogen, and is a hepatotoxin . It is also a skin sensitizer, and may cause contact dermatitis in those exposed to the poisonous compound . Hence, it is mainly used in developing countries .

Future Directions

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S3/c1-2-13-11-16-15-10(19-11)7-17-12-14-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIZIZSQAOYZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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